![molecular formula C17H22N2O2 B2392947 N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide CAS No. 1049525-58-7](/img/structure/B2392947.png)
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide
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Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, also known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIP belongs to the class of indolinone derivatives and is used in the development of novel drugs and therapies. In
Scientific Research Applications
Peroxisome Proliferator-activated Receptors Activation
Research has indicated that certain non-steroidal anti-inflammatory drugs (NSAIDs), which share a structural resemblance to N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, activate peroxisome proliferator-activated receptors α and γ (PPARα and γ). These receptors play crucial roles in metabolic processes such as adipogenesis and lipid metabolism. The activation of PPARγ, in particular, has been implicated in the promotion of adipocyte differentiation, suggesting potential applications in the study of obesity and metabolic disorders (Lehmann et al., 1997).
Anticancer and Antimicrobial Activities
Derivatives of indole compounds, which are structurally related to this compound, have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain indole-pyrimidine hybrids have shown significant in vitro anticancer activity against various cancer cell lines and potent antimicrobial activity, highlighting their potential as leads for the development of new therapeutic agents (Gokhale et al., 2017).
Antimicrobial Peptides
The design of antimicrobial peptides based on indolicidin, a natural antimicrobial peptide, has shown increased activity against Gram-negative bacteria and improved protease stability. These findings suggest the potential application of similar compounds in designing new antimicrobial agents with enhanced stability and efficacy (Rozek et al., 2003).
Anti-inflammatory Activity
Novel indole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Compounds with specific substitutions have exhibited promising anti-inflammatory effects with lower ulcerogenic liability compared to traditional NSAIDs. This suggests the potential of this compound and its derivatives in the development of safer anti-inflammatory drugs (Verma et al., 1994).
Mechanism of Action
Target of Action
The primary target of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is the Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target that is closely associated with the development of several types of tumors .
Mode of Action
This compound interacts with LSD1 by binding to its active site . This interaction inhibits the enzymatic activity of LSD1, leading to changes in gene expression .
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression by demethylating histone proteins. By inhibiting LSD1, this compound can alter the methylation status of histones, leading to changes in gene expression .
Result of Action
The inhibition of LSD1 by this compound can lead to the activation of CD86 expression and induce differentiation in AML cell lines . This can result in the suppression of tumor growth .
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYWDFEHLHCNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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